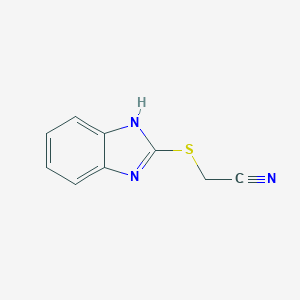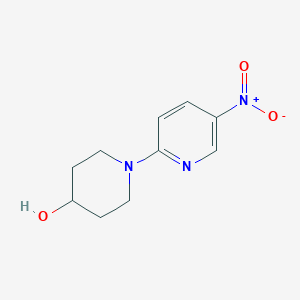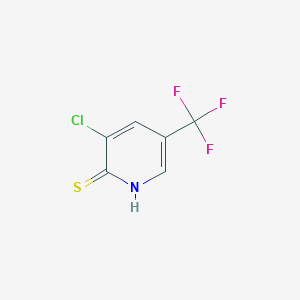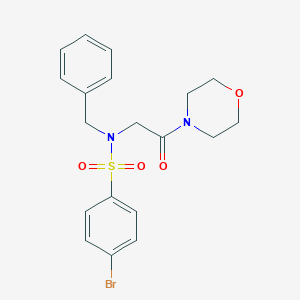
N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a chemical compound that is commonly used in scientific research. This compound is known for its ability to inhibit certain enzymes and has been used in various studies to better understand the mechanisms of action of these enzymes.
Wirkmechanismus
The mechanism of action of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide involves its ability to bind to certain enzymes and inhibit their activity. This compound is known to bind to the active site of enzymes such as PARP and CK2, preventing them from carrying out their normal functions.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide depend on the specific enzyme that it is inhibiting. For example, inhibition of PARP has been shown to increase sensitivity to DNA-damaging agents such as chemotherapy and radiation therapy, while inhibition of CK2 has been shown to affect cellular signaling pathways and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide in lab experiments include its ability to selectively inhibit certain enzymes and its relatively low toxicity. However, its limitations include its potential for off-target effects and the need for careful optimization of experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide. Some possible areas of study include the development of more selective inhibitors of PARP and CK2, the use of this compound in combination with other drugs to enhance efficacy, and the investigation of its potential for use in other areas of research beyond cancer and cellular signaling pathways.
Conclusion
In conclusion, N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a valuable tool for scientific research in the fields of cancer and cellular signaling pathways. Its ability to selectively inhibit certain enzymes has led to a better understanding of the mechanisms of action of these enzymes and has potential for future development in these areas of study.
Synthesemethoden
The synthesis of N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide is a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide with benzyl bromide in the presence of a base such as potassium carbonate. The resulting product is then purified by column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide has been used in various scientific studies to better understand the mechanisms of action of certain enzymes. For example, it has been used as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP) in studies related to cancer and DNA repair. It has also been used as an inhibitor of the enzyme protein kinase CK2 in studies related to cellular signaling pathways.
Eigenschaften
CAS-Nummer |
6231-49-8 |
|---|---|
Produktname |
N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
Molekularformel |
C19H21BrN2O4S |
Molekulargewicht |
453.4 g/mol |
IUPAC-Name |
N-benzyl-4-bromo-N-(2-morpholin-4-yl-2-oxoethyl)benzenesulfonamide |
InChI |
InChI=1S/C19H21BrN2O4S/c20-17-6-8-18(9-7-17)27(24,25)22(14-16-4-2-1-3-5-16)15-19(23)21-10-12-26-13-11-21/h1-9H,10-15H2 |
InChI-Schlüssel |
KZZCBAMLTIBLKA-UHFFFAOYSA-N |
SMILES |
C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Kanonische SMILES |
C1COCCN1C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



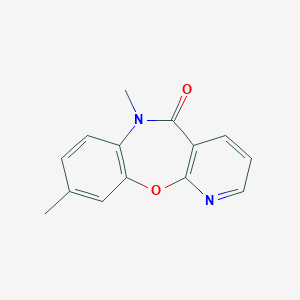
![3-Phenylimidazo[1,5-a]pyridine](/img/structure/B186794.png)
![9-methyl-6H-pyrido[2,3-b][1,5]benzoxazepin-5-one](/img/structure/B186796.png)
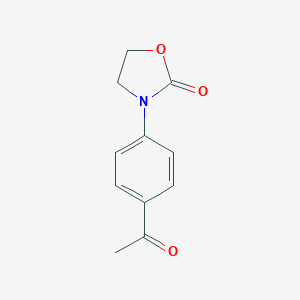
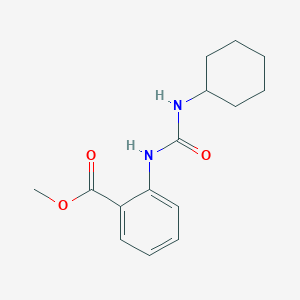
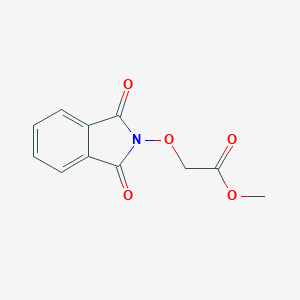
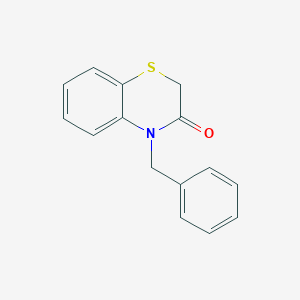
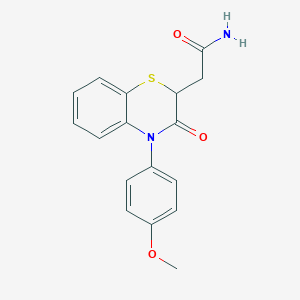
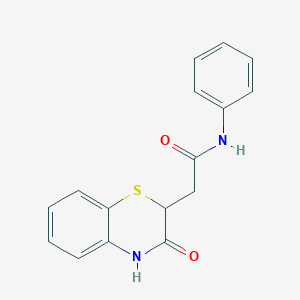
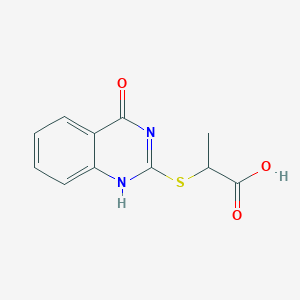
![2-[(4-bromophenyl)methylsulfanyl]-1H-benzimidazole](/img/structure/B186810.png)
